Fmoc-D-cys(tbu)-OH

Description

Systematic IUPAC Name and Structural Formula

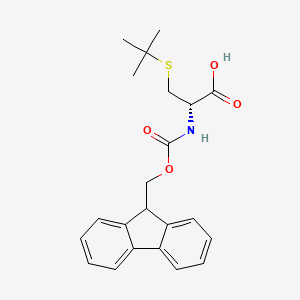

The systematic IUPAC name for this compound is N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(tert-butyl)-D-cysteine. This protected amino acid has a molecular formula of C22H25NO4S and a precise molecular weight of 399.51 g/mol.

The structural formula can be represented by the following SMILES notation:

CC(C)(C)SCC@@HC(O)=O

The compound consists of three key structural components:

- The Fmoc group (9-fluorenylmethyloxycarbonyl) - protecting the alpha-amino group

- The D-cysteine residue - the core amino acid in its D-configuration

- The tert-butyl (tBu) group - protecting the thiol side chain

The structural integrity of this compound is maintained by the bulky and stable nature of both protecting groups. The Fmoc group attaches to the alpha-amino function through a carbamate (urethane) linkage, while the tert-butyl group forms a thioether bond with the sulfur atom of cysteine's side chain.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H25NO4S |

| Molecular Weight | 399.51 g/mol |

| Physical State | Solid |

| Solubility | Soluble in DMSO |

| Storage Condition | Store at -20°C |

| CAS Number | 131766-22-8 |

| MDL Number | MFCD00077052 |

Historical Development in Protected Amino Acid Chemistry

The development of this compound is intertwined with the broader history of protected amino acid chemistry, particularly the evolution of the Fmoc protecting group strategy.

The Fmoc protecting group was introduced by Louis A. Carpino and Grace Y. Han in 1970, addressing a significant gap in the field of amino acid protection. Prior to their work, there was "no complementary set of groups cleavable by basic reagents of graded activity" in contrast to the variety of acid-cleavable protecting groups. This innovation provided chemists with an orthogonal protection strategy that would become crucial for modern peptide synthesis.

The original synthesis of Fmoc-Cl (the reagent used to introduce the Fmoc group) involved treating 9-fluorenylmethanol with phosgene (COCl2). Carpino and Han also prepared an alternative reagent, 9-fluorenylmethyl azidoformate, via the reaction of Fmoc-Cl with sodium azide. These reagents enabled the protection of amines with the Fmoc group, which could later be selectively removed under basic conditions.

The development of Fmoc chemistry represented a significant advance over earlier methods:

Table 2: Evolution of Major Amine Protecting Groups in Peptide Chemistry

| Protecting Group | Year Introduced | Deprotection Conditions | Key Advantage |

|---|---|---|---|

| Benzyloxycarbonyl (Cbz/Z) | 1932 | Hydrogenolysis or strong acids | First widely used carbamate protecting group |

| tert-Butoxycarbonyl (Boc) | 1957 | TFA or other acids | Acid-labile, compatible with hydrogenation |

| Fmoc | 1970 | Bases (piperidine, other secondary amines) | Base-labile, orthogonal to acid-labile groups |

While Boc chemistry had been the dominant approach for solid-phase peptide synthesis since its introduction by Merrifield in the 1960s, the Fmoc strategy gained significant popularity in the 1980s and 1990s. Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge developed Fmoc solid-phase peptide synthesis in the late 1970s, which would eventually become the method of choice for most peptide chemists.

The particular value of this compound emerged as peptide chemists increasingly recognized the importance of D-amino acids and cysteine residues in peptide design. D-cysteine derivatives exhibit significant biological activities and are involved in redox reactions due to their thiol group. The tert-butyl protection of the thiol provides stability during synthesis while allowing selective deprotection under acidic conditions.

This compound offers several advantages in peptide synthesis:

- Orthogonal protection: The Fmoc group is removed under basic conditions (typically piperidine in DMF), while the tert-butyl group is removed under acidic conditions (TFA).

- Stability: The compound is stable toward acids and hydrolysis, making it compatible with various reaction conditions.

- Monitoring capability: The removal of the Fmoc group produces dibenzofulvene, which can be monitored by UV spectroscopy, allowing chemists to track reaction progress.

- Stereochemical integrity: As a D-isomer, it allows the incorporation of D-cysteine into peptides, creating unique structural and biological properties different from natural L-peptides.

The development of protected D-cysteine derivatives like this compound has enabled researchers to explore new frontiers in peptide science, including the creation of peptides with enhanced stability against enzymatic degradation and novel biological activities.

By the 1990s, Fmoc chemistry had become the predominant approach for solid-phase peptide synthesis, with this compound being an important component in the toolkit of peptide chemists worldwide. This historical development reflects the ongoing refinement of chemical strategies to enable increasingly sophisticated peptide synthesis methods, which continue to support advances in medicinal chemistry, biochemistry, and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Fmoc-D-cys(tbu)-OH Applications in Scientific Research

This compound, also known as Fmoc-D-cysteine(t-butyl)-OH, is a derivative of the amino acid D-cysteine, commonly utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It plays a crucial role in the synthesis of peptides and proteins, with applications spanning chemistry, biology, medicine, and industry. The compound is designed with the amino group protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the thiol group protected by the t-butyl (tBu) group, preventing unwanted side reactions during synthesis.

Peptide and Protein Synthesis

This compound is widely used in the synthesis of peptides and proteins, especially in developing peptide-based drugs and biomaterials. The protection of the amino group with the Fmoc group and the thiol group with the tBu group ensures that these groups do not interfere with the peptide bond formation.

Biochemical Reactions

This compound plays a crucial role in biochemical reactions, particularly in synthesizing peptides. The Fmoc group protects the amino group during peptide bond formation, while the tbu group protects the thiol group of the cysteine residue.

Native Chemical Ligation (NCL)

The key biochemical pathway involving this compound is native chemical ligation (NCL), a process that has revolutionized peptide synthesis. This method facilitates the synthesis of peptide α-thioesters, which are key intermediates for the convergent synthesis of proteins.

Fmoc SPPS of Cysteine-Containing Peptides

Fmoc-Cys(Dpm)-OH is a valuable alternative to Fmoc-Cys(Trt)-OH for introducing Cys residues during Fmoc SPPS . The regioselective synthesis of cyclic peptides containing two disulfide bridges can be readily achieved using a combination of Dpm and Mmt sulfhydryl protecting groups . S-Dpm protection is stable to 1 - 3% TFA, in contrast to S-Trt, which is slowly cleaved but is removed with 95% TFA . These properties enable S-Mmt groups to be removed with dilute TFA on the solid phase without loss of S-Dpm groups . The free sulfhydryls can then be oxidized to form the first disulfide bridge . Subsequent treatment with a TFA/DMSO/anisole cocktail cleaves the peptide from the resin, removes the S-Dpm groups, and effects formation of the second disulfide bridge in one step .

Fmoc-Cys(Thp)-OH has been introduced as an alternative to Fmoc-Cys(Trt)-OH, where the sulfhydryl group is protected with the acid-cleavable tetrahydropyranyl (Thp) group . The use of Fmoc-Cys(Thp)-OH has been shown to give superior results to the corresponding S-Trt, S-Dpm, S-Acm, and S-StBu derivatives . Significantly lower racemization and -piperidinylalanine formation was observed for C-terminal cysteine residues attached to Wang resins during prolonged piperidine treatments . Complete removal of the Thp group was effected by treatment with TFA/water/TIS 95:2.5:2.5 in 2 hours . The Thp group is, however, stable to 1% TFA in DCM, facilitating the synthesis of protected peptide fragments on hyper-acid labile resins such as 2-chlorotrityl or HMPB resins . Initial evidence suggests S-Thp peptides have enhanced solubility compared to those protected with Trt .

Biological Research Applications

In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and the role of cysteine residues in protein function. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Medical Applications

This compound is used in developing therapeutic peptides and proteins, including those used in cancer treatment, antimicrobial therapies, and hormone replacement therapies.

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids

Comparison with Similar Compounds

Structural and Functional Comparison of Cysteine Derivatives

The choice of side-chain protecting groups for cysteine significantly impacts synthesis efficiency and peptide functionality. Below is a comparative analysis of Fmoc-D-Cys(tBu)-OH with related cysteine derivatives:

Key Insights :

- tBu vs. Acm : While tBu offers rapid acid cleavage, Acm provides orthogonal stability for sequential disulfide bond formation .

- Trt vs. DCP : Trt’s bulkiness reduces coupling efficiency but enables mild deprotection, whereas DCP’s stability supports complex cyclization .

Comparison with Other D-Configured Amino Acids

D-amino acids are essential for enhancing peptide proteolytic stability. Below is a comparison with other D-configured Fmoc-protected residues:

Key Insights :

- Side-Chain Chemistry : D-Cys(tBu) enables thiol-specific modifications (e.g., cyclization), while D-Ser(tBu) and D-Thr(tBu) stabilize hydroxyl groups in hydrophilic peptides .

- Analytical Challenges : D-enantiomers require stringent chiral separation techniques, such as HPLC with chiral stationary phases, to ensure >98% optical purity .

Comparison with Fmoc-L-Cys(tBu)-OH

The enantiomeric pair this compound and Fmoc-L-Cys(tBu)-OH exhibit identical physicochemical properties but divergent biological activities:

| Parameter | This compound | Fmoc-L-Cys(tBu)-OH |

|---|---|---|

| Configuration | Non-natural D-form | Natural L-form |

| Protease Resistance | High resistance to enzymatic degradation | Susceptible to proteolysis |

| Applications | Mirror-image proteins, stable probes | Native-like peptide hormones |

| Cost | 20–30% higher due to synthetic complexity | Lower, commercially abundant |

Example : In , this compound was used to synthesize D-Dpo4-3C, a thermostable mirror-image polymerase for amplifying L-DNA, whereas L-forms are standard in natural peptide synthesis .

Solubility and Handling Considerations

Q & A

Q. What are the optimal storage and solubility protocols for Fmoc-D-Cys(tBu)-OH in peptide synthesis?

- Methodological Answer : Store this compound at -80°C for up to 6 months or -20°C for 1 month to prevent degradation. For solubility, dissolve in DMSO at 100 mg/mL (170.73 mM) with ultrasonication and heating to 37°C to ensure complete dissolution. Avoid repeated freeze-thaw cycles, as this reduces stability .

Q. How should researchers prepare stock solutions for in vitro and in vivo experiments?

- Methodological Answer : For in vitro studies, prepare a DMSO stock solution (e.g., 10 mM) by dissolving 5.85 mg (for a 10 mL solution) and dilute in buffer immediately before use. For in vivo formulations, use orthogonal solvents (e.g., PEG 300 or Tween 80) to improve aqueous compatibility, ensuring the final DMSO concentration does not exceed 5% to minimize cytotoxicity .

Q. What quality control measures ensure the integrity of this compound in synthesis?

- Methodological Answer : Verify purity (>98%) via HPLC and TLC before use. Cross-check the Certificate of Analysis (COA) for lot-specific data, including water content and residual solvents. For critical applications (e.g., disulfide bond formation), confirm the absence of free thiols using Ellman’s assay .

Advanced Research Questions

Q. How can low coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be resolved?

- Methodological Answer : Low coupling efficiency may arise from steric hindrance from the tBu protecting group . Optimize by:

Q. How do researchers resolve contradictions in protecting group stability during SPPS?

- Methodological Answer : The tBu group on cysteine is acid-labile and removed during TFA cleavage, while Acm groups require Hg(II)/Ag(I) for deprotection. If using both, employ orthogonal protection strategies :

Synthesize peptides with tBu-protected Cys first.

Cleave with TFA, then introduce Acm-protected Cys in subsequent steps.

Use I₂ oxidation for disulfide bond formation post-synthesis .

Q. What methodologies address disulfide bond mispairing in cysteine-rich peptides?

- Methodological Answer : To prevent scrambling:

Q. How do researchers validate the chirality and stereochemical integrity of this compound during synthesis?

- Methodological Answer : Confirm enantiomeric purity via chiral HPLC with a crown ether-based column. Compare retention times against L-Cys derivatives. For absolute configuration, use X-ray crystallography or circular dichroism (CD) after peptide cleavage .

Analytical and Contradiction Analysis

Q. Why might HPLC data show impurities despite reported purity >98%?

- Methodological Answer : Impurities may derive from oxidation byproducts (e.g., sulfoxides) or residual solvents. To resolve:

Q. How to troubleshoot inconsistent disulfide bond formation in peptides containing this compound?

- Methodological Answer : Inconsistencies often stem from partial deprotection or redox conditions . Mitigate by:

- Quantifying free thiols with DTNB assay pre-oxidation.

- Optimizing oxidation time (12–24 hours) and I₂ concentration (10 equiv. in MeOH/H₂O) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.